(oxetan-3-yl)urea
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Overview
Description
(oxetan-3-yl)urea is an organic compound characterized by the presence of an oxetane ring and a urea moiety The oxetane ring is a four-membered heterocyclic structure containing one oxygen atom, while the urea group consists of a carbonyl group flanked by two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetane derivatives is through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under ultraviolet light . Another approach is the cyclization of diols or epoxides under acidic or basic conditions .
For the preparation of (oxetan-3-yl)urea, a typical route involves the reaction of oxetan-3-amine with an isocyanate or carbamoyl chloride under mild conditions to form the urea linkage . The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
(oxetan-3-yl)urea undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides
Major Products Formed
Oxetan-3-one derivatives: Formed through oxidation
Diols or alcohols: Formed through reduction
Substituted urea derivatives: Formed through nucleophilic substitution
Scientific Research Applications
(oxetan-3-yl)urea has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of (oxetan-3-yl)urea depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The oxetane ring can enhance the compound’s stability and bioavailability, while the urea group can facilitate interactions with biological targets through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-one: A derivative of oxetane with a carbonyl group, used in similar applications but with different reactivity and stability profiles.
Tetrahydrofuran cyclic urea derivatives: Compounds with a similar cyclic structure but containing a tetrahydrofuran ring instead of an oxetane ring, used as androgen receptor antagonists.
Azetidine derivatives: Four-membered ring compounds containing nitrogen, used in various pharmaceutical applications.
Uniqueness
(oxetan-3-yl)urea is unique due to the presence of both the oxetane ring and the urea group, which confer distinct physicochemical properties and reactivity. The oxetane ring provides rigidity and stability, while the urea group offers versatility in chemical modifications and interactions with biological targets .
Properties
CAS No. |
1565719-57-4 |
---|---|
Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.1 |
Purity |
95 |
Origin of Product |
United States |
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